molecular formula C5H8F3NO2 B12312209 4-Amino-3-(trifluoromethyl)butanoic acid

4-Amino-3-(trifluoromethyl)butanoic acid

Cat. No.: B12312209
M. Wt: 171.12 g/mol
InChI Key: UJSHWEULYXPUCV-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)butanoic acid is a chemical compound characterized by the presence of an amino group and a trifluoromethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents under controlled conditions to achieve the desired substitution . The reaction conditions often include the use of polar organic solvents and specific catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Amino-3-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-Amino-3-(trifluoromethyl)butanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

3-(aminomethyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3(2-9)1-4(10)11/h3H,1-2,9H2,(H,10,11)

InChI Key

UJSHWEULYXPUCV-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)C(F)(F)F)C(=O)O

Origin of Product

United States

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